molecular formula C13H21N3O2S B13288003 tert-Butyl N-[2-(piperidin-4-yl)-1,3-thiazol-4-yl]carbamate

tert-Butyl N-[2-(piperidin-4-yl)-1,3-thiazol-4-yl]carbamate

Cat. No.: B13288003
M. Wt: 283.39 g/mol
InChI Key: JCQYNKASNROMSN-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(piperidin-4-yl)-1,3-thiazol-4-yl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a piperidinyl group, and a thiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[2-(piperidin-4-yl)-1,3-thiazol-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable thiazole derivative and a piperidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-(piperidin-4-yl)-1,3-thiazol-4-yl]carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted carbamates .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl N-[2-(piperidin-4-yl)-1,3-thiazol-4-yl]carbamate is used as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development .

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It may be investigated as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical structure allows for the development of products with specific properties and applications .

Mechanism of Action

The mechanism of action of tert-Butyl N-[2-(piperidin-4-yl)-1,3-thiazol-4-yl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[2-(piperidin-4-yl)-1,3-thiazol-4-yl]carbamate is unique due to the presence of both the piperidinyl and thiazolyl groups in its structure. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various research applications .

Properties

Molecular Formula

C13H21N3O2S

Molecular Weight

283.39 g/mol

IUPAC Name

tert-butyl N-(2-piperidin-4-yl-1,3-thiazol-4-yl)carbamate

InChI

InChI=1S/C13H21N3O2S/c1-13(2,3)18-12(17)16-10-8-19-11(15-10)9-4-6-14-7-5-9/h8-9,14H,4-7H2,1-3H3,(H,16,17)

InChI Key

JCQYNKASNROMSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CSC(=N1)C2CCNCC2

Origin of Product

United States

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